molecular formula C17H18O6 B14626073 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate CAS No. 57160-75-5

1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate

Cat. No.: B14626073
CAS No.: 57160-75-5
M. Wt: 318.32 g/mol
InChI Key: LNFQPTVGRAMALX-UHFFFAOYSA-N
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Description

1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone, with an acetate group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate typically involves the reaction of 3-hydroxyphenol with epichlorohydrin to form 1,3-bis(3-hydroxyphenoxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-hydroxyphenoxy)propan-2-yl acetate
  • 1,3-Bis(4-hydroxyphenoxy)propan-2-yl acetate
  • 1,3-Bis(3-methoxyphenoxy)propan-2-yl acetate

Uniqueness

1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is unique due to the position of the hydroxy groups on the phenoxy rings, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers.

Properties

CAS No.

57160-75-5

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

1,3-bis(3-hydroxyphenoxy)propan-2-yl acetate

InChI

InChI=1S/C17H18O6/c1-12(18)23-17(10-21-15-6-2-4-13(19)8-15)11-22-16-7-3-5-14(20)9-16/h2-9,17,19-20H,10-11H2,1H3

InChI Key

LNFQPTVGRAMALX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC1=CC=CC(=C1)O)COC2=CC=CC(=C2)O

Origin of Product

United States

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